
t-Boc-N-Amido-PEG4-Tos
Overview
Description
t-Boc-N-Amido-PEG4-Tos: is a compound that features a tert-butoxycarbonyl (Boc) protected amine group, a polyethylene glycol (PEG) spacer, and a tosyl (tosylate) group. The compound is known for its versatility in chemical synthesis, particularly in the development of drug conjugates and peptide-based therapeutics . The hydrophilic PEG spacer enhances the solubility of the compound in aqueous media, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG4-Tos typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amine is then reacted with a polyethylene glycol (PEG) chain to form the PEGylated intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in facilities equipped with advanced chemical synthesis and purification technologies .
Chemical Reactions Analysis
Types of Reactions: t-Boc-N-Amido-PEG4-Tos undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be easily replaced by nucleophiles such as thiol and amino groups through nucleophilic substitution reactions.
Deprotection: The Boc group can be deprotected under mild acidic conditions to form a free amine, which can then participate in further reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols and amines, and the reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc protecting group.
Major Products:
Nucleophilic Substitution: The major products are PEGylated compounds with substituted nucleophiles.
Deprotection: The major product is the free amine derivative of the compound.
Scientific Research Applications
Medicinal Chemistry
t-Boc-N-Amido-PEG4-Tos is extensively utilized in the synthesis of drug conjugates and peptide-based therapeutics. Its PEG spacer enhances the solubility and stability of drug molecules, making it invaluable in pharmaceutical formulations.
Case Study: Antibody-Drug Conjugates (ADCs)
ADCs utilize this compound to link cytotoxic drugs to antibodies, improving targeted delivery to cancer cells while minimizing systemic toxicity. The hydrophilic nature of PEG aids in maintaining solubility in physiological conditions.
Bioconjugation
In biological research, this compound is employed for labeling biomolecules. The hydrophilic PEG spacer improves the solubility and stability of conjugated biomolecules, facilitating their use in various biological assays such as ELISA and chemiluminescence immunoassays.
Case Study: Protein Labeling
Using this compound for protein labeling enhances detection sensitivity in assays due to increased solubility and reduced non-specific binding.
Nanotechnology
The compound is applied in the development of nanocarriers for drug delivery systems. Its ability to form stable conjugates with therapeutic agents allows for controlled release profiles and targeted delivery mechanisms.
Case Study: Lipid Nanoparticles
In lipid nanoparticle formulations, this compound serves as a linker that facilitates the attachment of therapeutic RNA or DNA molecules, enhancing their stability and cellular uptake.
Industrial Applications
In industry, this compound is used for surface modifications to create hydrophilic surfaces beneficial for various processes, including biosensor development and material science.
Mechanism of Action
The mechanism of action of t-Boc-N-Amido-PEG4-Tos involves its functional groups and their interactions with other molecules. The Boc-protected amine group can be deprotected to form a free amine, which can then react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones, aldehydes) to form stable amide bonds . The PEG spacer enhances the solubility and stability of the compound, facilitating its use in various applications .
Comparison with Similar Compounds
t-Boc-N-amido-PEG2-CH2CO2H: This compound features a shorter PEG spacer and a carboxyl group, making it useful for bioconjugation and peptide synthesis.
t-Boc-N-amido-dPEG4-acid: Similar to t-Boc-N-Amido-PEG4-Tos, this compound has a Boc-protected amine and a PEG spacer but features a carboxyl group instead of a tosyl group.
Uniqueness: this compound is unique due to its combination of a Boc-protected amine, a PEG spacer, and a tosyl group. This combination allows for versatile chemical modifications and enhances the solubility and stability of the compound in aqueous media . The tosyl group provides a reactive site for nucleophilic substitution, while the PEG spacer improves the compound’s overall properties .
Biological Activity
t-Boc-N-Amido-PEG4-Tos is a chemical compound that has garnered attention for its versatile applications in bioconjugation and drug delivery. The compound features a polyethylene glycol (PEG) spacer, which enhances solubility and biocompatibility, making it suitable for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound contains several key functional groups:
- Tosyl Group : Facilitates nucleophilic substitution reactions.
- Boc-amine Group : Protects amine functionalities during synthesis and can be deprotected under mild acidic conditions to yield a free amine.
- PEG Spacer : Increases solubility in aqueous environments, enhancing the bioavailability of conjugated drugs.
The compound's structure allows it to engage in various conjugation reactions with biomolecules, making it a valuable tool in medicinal chemistry.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to facilitate the conjugation of therapeutic agents to biomolecules. The following mechanisms are notable:
- Nucleophilic Substitution : The tosyl group can be replaced by thiol and amino groups through nucleophilic substitution, allowing for the formation of stable conjugates with proteins or other biomolecules .
- Drug Delivery Systems : The hydrophilic PEG spacer enhances solubility in biological fluids, which is crucial for improving the delivery and efficacy of drugs while minimizing side effects .
- Targeted Therapy : The ability to form stable conjugates enables targeted delivery systems, enhancing therapeutic efficacy against specific diseases.
Synthesis
The synthesis of this compound involves several steps, including:
- Protection of amine functionalities using the Boc group.
- Attachment of the PEG spacer.
- Introduction of the tosyl group through appropriate chemical reactions.
This multi-step synthesis requires careful control to ensure high purity and consistency, particularly for applications in drug development .
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
- Drug Conjugation Studies : Research demonstrated that drugs conjugated with this compound exhibited improved solubility and bioavailability compared to their non-conjugated counterparts. For instance, studies showed enhanced anti-cancer activity when chemotherapeutic agents were linked to this PEG-based linker .
- Bioconjugation Techniques : A study investigating the use of this compound for bioconjugation revealed its capacity to create stable conjugates with antibodies, significantly improving their therapeutic index .
- Nanotechnology Applications : In nanotechnology, this compound has been utilized as a linker in constructing nanoparticles for drug delivery systems aimed at targeted cancer therapies. These systems demonstrated increased efficacy in preclinical models .
Comparative Analysis
The following table compares this compound with similar compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
This compound | Contains tosyl group for nucleophilic substitution | Often used in targeted drug delivery strategies |
t-Boc-N-Amido-PEG4-Ms | Mesylate group allows rapid coupling | More reactive than tosyl derivatives |
BOC-NH-PEG4-NH2 | Contains amino groups for direct coupling | Suitable for peptide synthesis |
Properties
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO8S/c1-17-5-7-18(8-6-17)30(23,24)28-16-15-27-14-13-26-12-11-25-10-9-21-19(22)29-20(2,3)4/h5-8H,9-16H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLAEQSWDZYPBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128434 | |
Record name | 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701128434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246999-33-6 | |
Record name | 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246999-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701128434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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